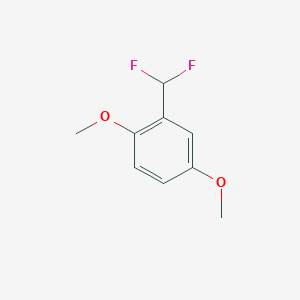

2-(Difluoromethyl)-1,4-dimethoxybenzene

Description

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

2-(difluoromethyl)-1,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3 |

InChI Key |

CENNPNINJUSSTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(F)F |

Origin of Product |

United States |

Preparation Methods

Hydroxymethylation Followed by Fluorination

This two-step approach involves initial hydroxymethylation of 1,4-dimethoxybenzene, followed by fluorination of the hydroxymethyl group:

Step 1: Hydroxymethylation

- Reagents: Formaldehyde (HCHO), sodium hydroxide (NaOH)

- Conditions: Aqueous solution, ambient temperature, or mild heating

- Reaction: Formaldehyde reacts with 1,4-dimethoxybenzene via electrophilic aromatic substitution, yielding 2-hydroxymethyl-1,4-dimethoxybenzene

Step 2: Fluorination

- Reagents: Difluoromethylating agents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

- Conditions: Low temperature (0–60°C), inert atmosphere

- Reaction: The hydroxymethyl group is converted into a difluoromethyl group, yielding the target compound

Yield & Efficiency:

Reported yields range from 60% to 75%, depending on reaction conditions and the fluorinating reagent used. The process benefits from high scalability and straightforward purification.

Direct Difluoromethylation Using Difluoromethylating Reagents

Use of TMS-CF₂H (Trimethylsilyl Difluoromethyl) Reagents

This method involves direct electrophilic difluoromethylation:

- Reagents: TMS-CF₂H, catalysts such as fluoride sources (e.g., TBAF), or metal catalysts like manganese carbonyl (Mn₂(CO)₁₀)

- Reaction Conditions:

- Solvent: Dichloromethane (DCM) or other inert solvents

- Temperature: Typically 0–60°C

- Time: 12–48 hours depending on conditions

Mechanism:

The TMS-CF₂H reagent acts as a source of difluoromethyl anion equivalents, which electrophilically attack the aromatic ring at the 2-position, facilitated by catalysts or radical initiators.

Research Findings:

A notable study reports an 81% yield using Mn₂(CO)₁₀ and DavePhos as catalysts under visible light irradiation at 40°C, highlighting the method's efficiency and potential for scale-up.

Chlorofluoromethylation via Halogen Exchange

Chlorination Followed by Fluorination

This route involves initial chlorination at the 2-position, followed by halogen exchange:

Step 1: Chlorination

- Reagents: SOCl₂ (Thionyl chloride)

- Conditions: Reflux in inert solvent, controlled temperature to prevent over-chlorination

- Yield: Approximately 50–65%

Step 2: Fluorination

- Reagents: DAST or Deoxo-Fluor

- Conditions: Low temperature, inert atmosphere

- Yield: Up to 65%

Advantages:

Fewer steps with good selectivity, suitable for industrial processes where halogen exchange is efficient.

Industrial-Scale Synthesis via Fluorination of Precursors

Recent advances have explored continuous flow chemistry for large-scale production:

-

- Potassium fluoride (KF) with phase transfer catalysts at elevated temperatures (~400°C) in a solvent-free environment

- Yields: Approximately 20–30% for initial fluorination steps, with optimization needed for higher yields

Summary of Reagents, Conditions, and Yields

| Method | Reagents | Reaction Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxymethylation + Fluorination | Formaldehyde, NaOH, DAST/Deoxo-Fluor | Ambient to mild heating, 0–60°C | 60–75 | Scalable, straightforward purification |

| Difluoromethylation with TMS-CF₂H | TMS-CF₂H, Mn₂(CO)₁₀, DavePhos, inert solvents | 0–60°C, 12–48 hours | 81 (optimized) | High efficiency, suitable for lab scale |

| Chlorofluoromethylation (Halogen exchange) | SOCl₂, DAST/Deoxo-Fluor | Reflux, controlled temperature | 50–65 | Fewer steps, industrial applicability |

| Industrial fluorination (Flow chemistry) | KF, phase transfer catalysts, high-temperature conditions | Continuous flow, high temp (~400°C) | 20–30 (initial steps) | Requires specialized equipment, scalable |

Analytical Characterization Techniques

-

- $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR confirm substitution patterns and fluorination efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Used to verify molecular weight and fragmentation patterns.

-

- Detects characteristic C–F stretching vibrations.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1,4-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of 2-(difluoromethyl)-1,4-benzoquinone.

Reduction: Formation of 2-(difluoromethyl)-1,4-dimethoxycyclohexane.

Substitution: Formation of 2-(substituted difluoromethyl)-1,4-dimethoxybenzene derivatives.

Scientific Research Applications

2-(Difluoromethyl)-1,4-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.

Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic hydroxyl or thiol groups.

Medicine: Explored for its potential use in pharmaceuticals due to its unique pharmacokinetic properties.

Industry: Utilized in the development of advanced materials with improved thermal and chemical stability.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1,4-dimethoxybenzene exerts its effects is primarily through its interactions with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Halogenated Derivatives

- 2-(Chloromethyl)-1,4-dimethoxybenzene (CAS 3840-27-5): The chloromethyl group (-CH₂Cl) confers electrophilic character, making it a key intermediate for nucleophilic substitutions. Unlike the difluoromethyl analog, the chloro group is less electronegative, leading to lower stability under harsh conditions .

- 2-(2-Bromoethyl)-1,4-dimethoxybenzene (CAS 99187-42-5): The bromoethyl substituent enhances steric bulk and polarizability, favoring cross-coupling reactions (e.g., Suzuki or Heck reactions). Bromine’s higher atomic weight may also increase molecular density compared to fluorinated analogs .

- 2-Chloro-1,4-difluoro-3-methylbenzene (CAS 90292-64-1): This compound combines chloro, difluoro, and methyl groups, demonstrating how mixed halogenation modulates electronic properties. The methyl group provides steric hindrance, while fluorines enhance thermal stability .

Methoxy Positional Isomers

- 1,2-Dimethoxybenzene : The ortho-methoxy configuration reduces symmetry and increases steric strain, lowering melting points compared to the para isomer. It is a volatile attractant in sweet corn husks but less effective in insect lures than 1,4-dimethoxybenzene .

- 1,3-Dimethoxybenzene : Meta-substitution directs electrophilic attacks to specific ring positions, altering regioselectivity in trifluoromethylation reactions. This isomer shows intermediate reactivity between ortho and para derivatives .

Phosphorylated and Fluorinated Derivatives

- 2-Diphenylphosphoryl-1,4-dimethoxybenzene (CAS 72666-56-9): The phosphoryl group (-POPh₂) is strongly electron-withdrawing, stabilizing charge-transfer complexes in catalysis. Its bulkiness may hinder reactions requiring planar transition states, unlike the smaller difluoromethyl group .

- 1,4-Dimethoxybenzene: The parent compound lacks fluorination, making it more susceptible to oxidation. It serves as a precursor for hydroquinone derivatives and redox-active materials .

Research Findings and Data

Trifluoromethylation Efficiency (Table 1)

| Substrate | Yield (%) | Reaction Conditions | Reference |

|---|---|---|---|

| 1,4-Dimethoxybenzene | 92 | Mn(OAc)₃, CF₃SO₂Na, 80°C | |

| 1,2-Dimethoxybenzene | 78 | CuBr, CF₃I, 100°C | |

| 1,3,5-Trimethoxybenzene | 85 | Photoredox catalysis |

The para-substituted 1,4-dimethoxybenzene shows higher trifluoromethylation yields due to reduced steric hindrance and optimal electronic effects .

Insect Attraction by Volatiles

Biological Activity

2-(Difluoromethyl)-1,4-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a difluoromethyl group and two methoxy substituents on a benzene ring. The molecular formula is C9H10F2O2, with a molecular weight of 192.18 g/mol. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

- Benzene Ring : Central to the compound's properties.

- Methoxy Groups : Located at the 1 and 4 positions, enhancing electron density.

- Difluoromethyl Group : Positioned at the 2 position, contributing to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with difluoromethyl groups often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. While specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial strains.

Cytotoxicity and Anticancer Activity

The presence of methoxy groups in aromatic compounds has been associated with enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that this compound may exhibit cytotoxic effects; however, detailed investigations are necessary to elucidate its mechanisms of action and therapeutic potential.

| Compound | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| This compound | Potential cytotoxicity | MCF-7 (breast cancer) | TBD |

| Related Compound A | Antibacterial | E. coli | 15 |

| Related Compound B | Antifungal | C. albicans | 20 |

The biological activity of this compound may involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures have been found to induce oxidative stress in cells.

- Enzyme Inhibition : The difluoromethyl group may interact with key enzymes involved in cellular metabolism or signaling pathways.

Case Studies

A recent study explored the synthesis and biological evaluation of difluoromethylated compounds, including derivatives of this compound. The findings highlighted the importance of substituent positioning on biological activity:

- Study Findings : The introduction of the difluoromethyl group significantly altered the compound's interaction with cellular targets compared to its non-fluorinated counterparts.

- : Structural modifications can enhance or diminish biological efficacy, emphasizing the need for tailored synthesis in drug development.

Q & A

Q. Table 1: Synthetic Routes Comparison

| Method | Reagents | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Hydroxymethylation + Fluorination | Formaldehyde, DAST | 60–75 | Scalability | |

| Direct Chloro-Fluoro Exchange | SOCl₂, Deoxo-Fluor | 50–65 | Fewer steps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.